molecular formula C7H9BrN2OS B2981673 2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole CAS No. 1339854-13-5

2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole

Cat. No.: B2981673
CAS No.: 1339854-13-5
M. Wt: 249.13
InChI Key: BQHVDSFILOWOAU-UHFFFAOYSA-N
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Description

2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom and an oxan-2-yl group attached to the thiadiazole ring

Scientific Research Applications

2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a precursor thiadiazole compound, followed by the introduction of the oxan-2-yl group through a substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazoles, oxidized or reduced derivatives, and cyclized heterocyclic compounds. These products can have distinct chemical and physical properties, making them useful for different applications.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the oxan-2-yl group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(oxan-2-yl)-1,3-oxazole
  • 2-Bromo-4-(oxan-4-yl)-1,3-thiazole
  • Methyl 2-bromo-5-[1-(oxan-2-yl)pyrazol-4-yl]benzoate

Uniqueness

Compared to similar compounds, 2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole stands out due to its unique combination of a bromine atom and an oxan-2-yl group attached to the thiadiazole ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-5-(oxan-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2OS/c8-7-10-9-6(12-7)5-3-1-2-4-11-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHVDSFILOWOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2=NN=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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